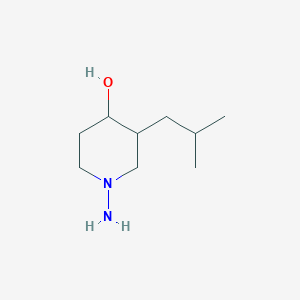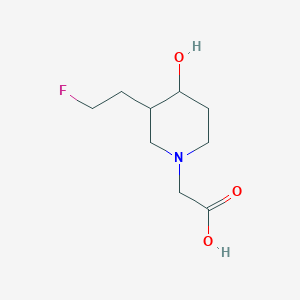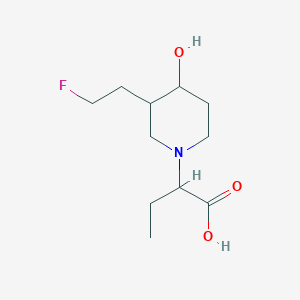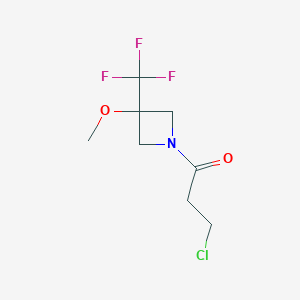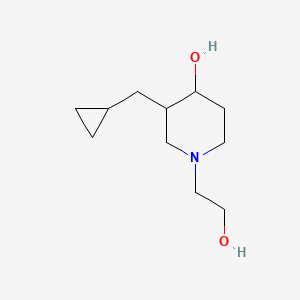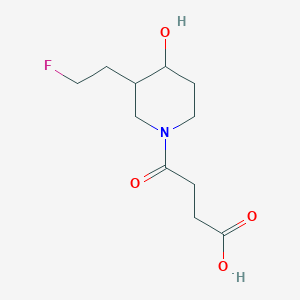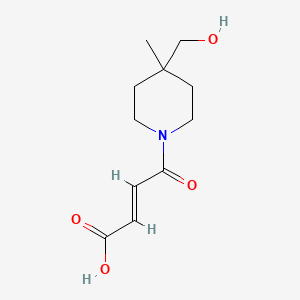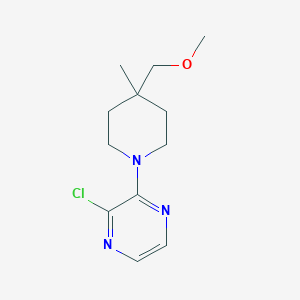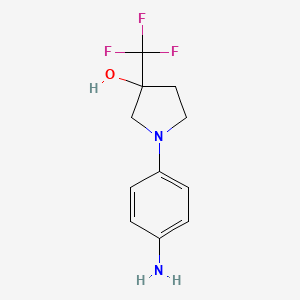
Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
“Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an ethyl ester group attached to the 4-position and a cyclopropylmethyl group attached to the 6-position of the pyrimidine ring. It also has a methyl group attached to the 2-position of the pyrimidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The cyclopropylmethyl group would be attached to the 6-position, the ethyl ester group to the 4-position, and the methyl group to the 2-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The ester could undergo hydrolysis, transesterification, or reduction reactions. The pyrimidine ring could participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the ester group could make it polar and potentially increase its boiling point compared to a similar-sized hydrocarbon .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of pyrimidine derivatives and their evaluation for antimicrobial properties have been explored. For example, a study on the synthesis and antimicrobial evaluation of some pyrimidine glycosides demonstrates the chemical reactivity of pyrimidine carboxylate derivatives towards creating compounds with potential antimicrobial activities (El‐Sayed et al., 2008).
Synthetic Methodologies : The development of synthetic methodologies for creating highly functionalized tetrahydropyridines through [4 + 2] annulation reactions showcases the versatility of pyrimidine carboxylate derivatives in organic synthesis (Zhu et al., 2003).
Pharmacological Activities : Research into derivatives of pyrimidine for pharmacological applications, such as the synthesis and properties of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives, indicates their potential for analgesic, antiinflammatory, and immunosuppressive activities (Malinka et al., 1989).
Nonlinear Optical Properties : A study on the synthesis, structural, spectroscopic characterization, and evaluation of nonlinear optical properties of a novel potential HIV-1 protease inhibitor highlights the application of pyrimidine derivatives in materials science (Pekparlak et al., 2020).
Cytotoxic Activity : The synthesis and cytotoxic activity evaluation of novel 5-methyl-4-thiopyrimidine derivatives against various cancer cell lines show the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)11-7-10(6-9-4-5-9)13-8(2)14-11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANRIWGVZUPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




